An In-depth Technical Guide to Octanedial: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Octanedial: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octanedial, a linear eight-carbon dialdehyde (B1249045), is a reactive organic compound with potential applications in chemical synthesis and materials science. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of octanedial, with a particular focus on its relevance to researchers, scientists, and drug development professionals. While specific experimental data for octanedial is limited in publicly available literature, this guide consolidates known information and provides theoretical data based on the established principles of organic chemistry.
Chemical Structure and Identification
Octanedial is a saturated aliphatic dialdehyde with the chemical formula C₈H₁₄O₂. Its structure consists of an eight-carbon chain with aldehyde functional groups (-CHO) at both termini.
DOT Language Chemical Structure:
Table 1: Chemical Identification of Octanedial
| Identifier | Value |
| IUPAC Name | octanedial |
| Chemical Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol [1] |
| CAS Number | 638-54-0[1] |
| Canonical SMILES | O=CCCCCCCC=O |
| InChI | InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h7-8H,1-6H2 |
| InChIKey | OADYBSJSJUFUBR-UHFFFAOYSA-N |
Physicochemical Properties
Table 2: Physicochemical Properties of Octanedial
| Property | Value (Predicted/Theoretical) |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~230-240 °C (at 760 mmHg) |
| Melting Point | Not available |
| Density | ~0.95 g/cm³ |
| Solubility | Soluble in organic solvents; sparingly soluble in water |
| Vapor Pressure | Not available |
| Refractive Index | ~1.44-1.45 |
Synthesis of Octanedial
The synthesis of octanedial can be achieved through the oxidation of 1,8-octanediol (B150283). While a specific, detailed protocol for the exclusive synthesis of octanedial is not widely published, it is known to be a byproduct of the mono-oxidation of 1,8-octanediol to 8-hydroxyoctanal. Controlled oxidation using stronger oxidizing conditions would favor the formation of the dialdehyde.
Experimental Protocol: Oxidation of 1,8-Octanediol (Conceptual)
This conceptual protocol outlines a general approach for the synthesis of octanedial via the oxidation of 1,8-octanediol. Common oxidizing agents for converting primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions.
Materials:
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1,8-octanediol
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Oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or reagents for Swern oxidation: oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), triethylamine)
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Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
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Silica (B1680970) gel for column chromatography
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Hexane (B92381) and ethyl acetate (B1210297) for elution
Procedure (Conceptual Swern Oxidation):
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous dichloromethane and cool the solution to -78 °C (a dry ice/acetone bath).
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Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous dichloromethane to the cooled oxalyl chloride solution, maintaining the temperature below -60 °C.
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After stirring for a short period, slowly add a solution of 1,8-octanediol in anhydrous dichloromethane to the reaction mixture, again keeping the temperature below -60 °C.
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After the addition is complete, stir the reaction mixture at -78 °C for a specified time to allow for the formation of the intermediate.
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Slowly add triethylamine (B128534) to the reaction mixture, which will act as a base to facilitate the elimination reaction to form the aldehyde.
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Allow the reaction mixture to warm to room temperature.
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Quench the reaction by adding water.
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Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate octanedial.
DOT Language Experimental Workflow:
Spectroscopic Data (Predicted)
No experimentally determined spectroscopic data for octanedial are readily available. The following tables provide predicted data based on the structure of octanedial and typical values for aliphatic aldehydes.
Table 3: Predicted ¹H NMR Spectral Data for Octanedial (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.76 | t | 2H | -CHO |
| ~2.45 | dt | 4H | -CH₂-CHO |
| ~1.65 | m | 4H | -CH₂-CH₂-CHO |
| ~1.35 | m | 4H | -CH₂-CH₂-CH₂-CHO |
Table 4: Predicted ¹³C NMR Spectral Data for Octanedial (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~202.5 | -CHO |
| ~43.9 | -CH₂-CHO |
| ~29.0 | -CH₂-CH₂-CH₂-CHO |
| ~22.0 | -CH₂-CH₂-CHO |
Table 5: Predicted FT-IR Spectral Data for Octanedial
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~2930, ~2855 | C-H stretch (alkane) | Strong |
| ~2720 | C-H stretch (aldehyde) | Medium, characteristic |
| ~1725 | C=O stretch (aldehyde) | Strong |
| ~1465 | C-H bend (alkane) | Medium |
Table 6: Predicted Mass Spectrometry Fragmentation for Octanedial
| m/z | Fragment Ion |
| 142 | [M]⁺ (Molecular Ion) |
| 113 | [M - CHO]⁺ |
| 98 | [M - CH₂CHO]⁺ |
| 84 | [M - C₃H₆O]⁺ (McLafferty rearrangement) |
| 58 | [C₃H₆O]⁺ (McLafferty rearrangement) |
| 44 | [CH₂CHO]⁺ |
| 29 | [CHO]⁺ |
Reactivity and Potential Applications
Chemical Reactivity
As a dialdehyde, octanedial possesses two reactive carbonyl groups. These groups can undergo a variety of reactions typical of aldehydes, including:
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Nucleophilic Addition: Aldehydes are susceptible to attack by nucleophiles at the electrophilic carbonyl carbon.
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Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
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Reduction: The aldehyde groups can be reduced to primary alcohols.
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Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde groups to alkenes.
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Cross-linking: The two aldehyde groups can react with nucleophilic groups (such as amines) on other molecules to form cross-linked networks.
Applications in Drug Development and Research
While specific applications of octanedial in drug development are not well-documented, its properties as a dialdehyde suggest several potential uses:
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Cross-linking Agent: Similar to glutaraldehyde (B144438), octanedial could potentially be used as a cross-linking agent for bioprosthetic tissues, hydrogels for drug delivery, and in the immobilization of enzymes. The longer, more flexible eight-carbon chain of octanedial compared to shorter dialdehydes like glutaraldehyde could impart different mechanical properties to the cross-linked materials.
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Spacer Molecule: The linear C8 chain could act as a flexible spacer in the design of bifunctional molecules, such as linkers for antibody-drug conjugates (ADCs) or probes for studying biological systems.
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Precursor for Synthesis: Octanedial can serve as a starting material for the synthesis of various other molecules, including long-chain diamines, diols, and dicarboxylic acids, which may have applications in polymer chemistry and as building blocks for pharmaceuticals.
DOT Language Logical Relationship Diagram:
Biological Activity and Toxicology
Specific toxicological data for octanedial are scarce. However, aliphatic aldehydes, in general, are known to be reactive molecules that can interact with biological macromolecules. At high concentrations, they can be cytotoxic. The reactivity and potential toxicity are generally related to the electrophilicity of the carbonyl group and the length of the alkyl chain. As with other dialdehydes used for cross-linking, such as glutaraldehyde, concerns about cytotoxicity would need to be addressed for any biomedical applications.
Conclusion
Octanedial is a bifunctional molecule with potential utility in various fields of chemical synthesis and materials science. While detailed experimental data are limited, its chemical properties as a long-chain dialdehyde suggest applications as a cross-linking agent, a flexible spacer, and a synthetic precursor. Further research is needed to fully characterize its physicochemical properties, develop efficient and specific synthetic protocols, and evaluate its biocompatibility and efficacy in potential drug development and biomedical applications. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential of octanedial.
